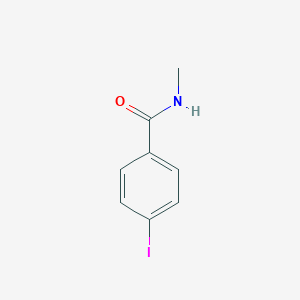

4-iodo-N-methylbenzamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-iodo-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWQNRJDIFEOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313239 | |

| Record name | 4-Iodo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89976-43-2 | |

| Record name | 4-Iodo-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89976-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 4-iodo-N-methylbenzamide from 4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-iodo-N-methylbenzamide from 4-iodobenzoic acid. This document details common and effective methodologies, including direct amide formation and synthesis via an acyl chloride intermediate. Each method is presented with a detailed experimental protocol, a summary of quantitative data for comparable reactions, and workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

4-iodo-N-methylbenzamide is a valuable compound in organic synthesis, often serving as an intermediate in the development of pharmaceuticals and other bioactive molecules. The synthesis of this amide from the readily available 4-iodobenzoic acid is a fundamental transformation. This guide explores two primary strategies for this conversion: direct coupling of the carboxylic acid and the amine, and a two-step process involving the activation of the carboxylic acid.

Synthetic Strategies

The formation of an amide bond between a carboxylic acid and an amine is a common yet crucial reaction in organic chemistry. The direct reaction is often inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activating agents or conversion to a more reactive intermediate are typically employed.

Method 1: Direct Amide Synthesis using a Coupling Reagent

Direct condensation of a carboxylic acid and an amine can be achieved using various coupling reagents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine.

One effective method utilizes titanium(IV) chloride (TiCl₄) as a mediator. This approach allows for the direct formation of the amide bond in a one-pot reaction.

Experimental Protocol: TiCl₄-Mediated Amidation [1]

-

Reaction Setup: To a solution of 4-iodobenzoic acid (1.0 mmol) in pyridine (10 mL) within a tightly sealed screw-capped vial, add methylamine (1.0 mmol, either as a solution or a salt) and TiCl₄ (3.0 mmol).

-

Reaction Conditions: Heat the reaction mixture to 85°C with magnetic stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the 4-iodobenzoic acid is completely consumed (typically around 2 hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Extraction: Treat the residue with an aqueous 1 N HCl solution (10 mL) and extract the product with methylene chloride (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Logical Workflow for TiCl₄-Mediated Synthesis

Caption: Workflow for the direct synthesis of 4-iodo-N-methylbenzamide.

Method 2: Synthesis via Acyl Chloride Intermediate

A traditional and highly reliable method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. This two-step process, often referred to as the Schotten-Baumann reaction, is widely applicable.[2]

Experimental Protocol: Acyl Chloride Formation and Amidation

Step 1: Synthesis of 4-Iodobenzoyl Chloride [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 4-iodobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, e.g., 5-10 eq).

-

Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.

-

Isolation: Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure to obtain the crude 4-iodobenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of 4-iodo-N-methylbenzamide [4]

-

Reaction Setup: Dissolve methylamine (1.0 eq, e.g., as a solution in THF or as methylamine hydrochloride with a base) in a suitable aprotic solvent such as dichloromethane (DCM) in a flask cooled in an ice bath (0°C).

-

Base: Add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) to scavenge the HCl produced during the reaction.

-

Acylation: Slowly add a solution of 4-iodobenzoyl chloride (1.1 eq) in DCM to the stirred methylamine solution.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Logical Relationship of Synthetic Approaches

Caption: Comparison of direct and two-step synthetic routes.

Quantitative Data Summary

While specific yield data for the synthesis of 4-iodo-N-methylbenzamide was not found in the initial search, the following table summarizes typical yields for similar amidation reactions reported in the literature. This data can be used to estimate the expected efficiency of the proposed protocols.

| Method | Reactants (similar to 4-iodobenzoic acid & methylamine) | Coupling/Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| TiCl₄-Mediated | Aromatic Carboxylic Acids & Alkyl Amines | TiCl₄ | Pyridine | 85 | 2 | >90 | [1] |

| Borate Ester | Aromatic Carboxylic Acids & Primary Amines | B(OCH₂CF₃)₃ | MeCN | 80-100 | 5-24 | High | [5][6] |

| Acyl Chloride | 4-Iodo-3-nitrobenzoic acid & Ammonia | SOCl₂ | DMF (for activation) | Reflux (activation) | 1-2 (activation) | ~40 (recrystallized) | [7] |

| Acyl Chloride | General Procedure | SOCl₂ or Oxalyl Chloride | DCM, THF, or Ethyl Acetate | Room Temp. | 8-16 | Good | [2] |

Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods. The yield for the acyl chloride method involving 4-iodo-3-nitrobenzoic acid is lower due to the presence of the nitro group which can lead to side reactions.[7] The synthesis of 4-iodo-N-methylbenzamide is expected to proceed with higher efficiency.

Conclusion

The synthesis of 4-iodo-N-methylbenzamide from 4-iodobenzoic acid can be effectively achieved through several established methods. The choice of method may depend on the available reagents, desired scale, and tolerance for a one-pot versus a two-step procedure. The direct amidation using a coupling reagent like TiCl₄ offers a streamlined approach, while the traditional acyl chloride method provides a robust and often high-yielding alternative. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.dk [fishersci.dk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]

synthesis of 4-iodo-N-methylbenzamide experimental protocol

An In-depth Technical Guide to the Synthesis of 4-iodo-N-methylbenzamide

This guide provides detailed experimental protocols for the synthesis of 4-iodo-N-methylbenzamide, a valuable intermediate in organic synthesis. The document outlines two primary and robust synthetic strategies starting from 4-iodobenzoic acid: a direct amide coupling reaction and a two-step process via an acyl chloride intermediate. This paper is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthetic Strategies

The synthesis of 4-iodo-N-methylbenzamide can be efficiently achieved through two common methods in organic chemistry:

-

Direct Amide Coupling: This method involves the one-pot condensation of 4-iodobenzoic acid and methylamine using a coupling agent. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as hydroxybenzotriazole (HOBt) are effective for this transformation, facilitating the formation of the amide bond under mild conditions.[1][2]

-

Acyl Chloride Formation and Subsequent Amination: This classic two-step approach first involves the conversion of 4-iodobenzoic acid to the more reactive 4-iodobenzoyl chloride.[3] This is typically achieved using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride is then reacted with methylamine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to yield the final amide product.[4][5]

Data Presentation

The following tables summarize the quantitative data for the two proposed synthetic protocols. Molar equivalents are relative to the starting carboxylic acid.

Table 1: Reagents and Conditions for Method A (Direct Amide Coupling)

| Reagent/Parameter | Molar Equivalents / Value | Role | Reference for Analogy |

| 4-iodobenzoic acid | 1.0 | Starting Material | [2] |

| Methylamine | 1.1 | Nucleophile | [2] |

| EDC·HCl | 1.2 | Coupling Agent | [2] |

| HOBt | 1.2 | Additive | [2] |

| DIPEA | 2.5 | Non-nucleophilic Base | [2] |

| Solvent | Anhydrous DCM or DMF | Reaction Medium | [2] |

| Temperature | 0 °C to Room Temp. | Reaction Condition | [2] |

| Reaction Time | 12 - 24 hours | Reaction Condition | [2] |

Table 2: Reagents and Conditions for Method B (Via Acyl Chloride)

| Step | Reagent/Parameter | Molar Equivalents / Value | Role | Reference for Analogy |

| 1. Acyl Chloride Formation | 4-iodobenzoic acid | 1.0 | Starting Material | [6] |

| Oxalyl Chloride | 1.05 | Chlorinating Agent | [6] | |

| Anhydrous DCM | - | Solvent | [6] | |

| DMF | Catalytic | Catalyst | [6] | |

| Temperature | Room Temperature | Reaction Condition | [6] | |

| Reaction Time | ~2 hours | Reaction Condition | [6] | |

| 2. Amidation | 4-iodobenzoyl chloride | 1.0 | Electrophile | [7] |

| Methylamine | 1.2 | Nucleophile | [7] | |

| Triethylamine | 1.2 | Base | [7] | |

| Anhydrous DCM | - | Solvent | [7] | |

| Temperature | 0 °C to Room Temp. | Reaction Condition | [7] | |

| Reaction Time | ~1.5 hours | Reaction Condition | [7] |

Experimental Protocols

Method A: EDC/HOBt Mediated Direct Amide Coupling

This protocol details the direct synthesis of 4-iodo-N-methylbenzamide from 4-iodobenzoic acid using EDC and HOBt as coupling agents.

Materials:

-

4-iodobenzoic acid

-

Methylamine (solution in THF or water, or as hydrochloride salt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-iodobenzoic acid (1.0 equiv.).

-

Dissolve the acid in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). If solubility is an issue, anhydrous DMF can be used as a solvent or co-solvent.[2]

-

Add HOBt (1.2 equiv.) to the solution, followed by the methylamine source (1.1 equiv.). If using methylamine hydrochloride, an additional equivalent of base is required.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (2.5 equiv.) to the stirred solution.[2]

-

Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[2]

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield 4-iodo-N-methylbenzamide.

Method B: Synthesis via 4-iodobenzoyl chloride

This protocol describes a two-step synthesis involving the initial formation of 4-iodobenzoyl chloride, which is then reacted with methylamine.

Step 1: Synthesis of 4-iodobenzoyl chloride

Materials:

-

4-iodobenzoic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a dry flask under an inert atmosphere, suspend 4-iodobenzoic acid (1.0 equiv.) in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Slowly add oxalyl chloride (1.05 equiv.) to the suspension at room temperature.[6] Bubbling (evolution of CO and CO₂) should be observed.

-

Stir the mixture at room temperature for approximately 2 hours or until the solution becomes clear and gas evolution ceases.

-

The resulting solution of 4-iodobenzoyl chloride is typically used directly in the next step without isolation. The solvent can be removed under reduced pressure if a neat acyl chloride is required, but co-evaporation with a solvent like toluene is recommended to remove excess oxalyl chloride.

Step 2: Amidation of 4-iodobenzoyl chloride

Materials:

-

4-iodobenzoyl chloride solution (from Step 1)

-

Methylamine (solution in THF or as a gas)

-

Triethylamine (TEA) or other non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a separate dry flask, prepare a solution of methylamine (1.2 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM.[7]

-

Cool this amine solution to 0 °C in an ice-water bath.

-

Add the solution of 4-iodobenzoyl chloride (1.0 equiv.) from Step 1 dropwise to the cooled, stirred amine solution over 20-30 minutes. Maintain the internal temperature below 10 °C.[7] A precipitate of triethylammonium chloride will form.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1.5 hours.[7]

-

Monitor the reaction for the disappearance of the acyl chloride by TLC.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the layers. Wash the organic layer with water and then with brine.[7]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate by rotary evaporation to afford the crude product.

-

Purify the crude 4-iodo-N-methylbenzamide by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]

- 5. brainly.com [brainly.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

4-Iodo-N-methylbenzamide (CAS 89976-43-2): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research on the biological activity and experimental protocols for 4-iodo-N-methylbenzamide (CAS 89976-43-2) is limited in publicly available literature. This document provides a comprehensive overview of its known properties and presents hypothesized synthesis routes and potential biological activities based on structurally related compounds. The experimental protocols and signaling pathways described herein are therefore theoretical and require experimental validation.

Core Compound Properties

4-Iodo-N-methylbenzamide is a halogenated aromatic amide. The presence of an iodine atom on the benzene ring and the N-methylamide group suggests its potential as an intermediate in organic synthesis and as a scaffold for the development of novel therapeutic agents. The iodine atom, for instance, can serve as a handle for cross-coupling reactions, allowing for the construction of more complex molecules.

Table 1: Physicochemical Data for 4-Iodo-N-methylbenzamide

| Property | Value | Source |

| CAS Number | 89976-43-2 | Chemical Supplier Catalogs |

| Molecular Formula | C₈H₈INO | Chemical Supplier Catalogs |

| Molecular Weight | 261.06 g/mol | Chemical Supplier Catalogs |

| IUPAC Name | 4-iodo-N-methylbenzamide | Chemical Supplier Catalogs |

| SMILES | CNC(=O)c1ccc(I)cc1 | Chemical Supplier Catalogs |

| Purity | Typically ≥97% | Chemical Supplier Catalogs |

| Physical Appearance | White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in organic solvents like DMSO and methanol | Inferred from structure |

Hypothesized Synthesis

A common and effective method for the synthesis of N-methylamides from carboxylic acids is via the activation of the carboxylic acid followed by reaction with methylamine. A plausible synthetic route for 4-iodo-N-methylbenzamide starts from the commercially available 4-iodobenzoic acid.

Experimental Protocol: Synthesis of 4-Iodo-N-methylbenzamide

Objective: To synthesize 4-iodo-N-methylbenzamide from 4-iodobenzoic acid.

Materials:

-

4-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Methylamine solution (e.g., 2M in THF or aqueous solution)

-

Triethylamine (TEA) or other suitable base

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Acid Chloride Formation: To a solution of 4-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-iodobenzoyl chloride.

-

Amidation: Dissolve the crude 4-iodobenzoyl chloride in anhydrous DCM and cool to 0 °C.

-

Slowly add a solution of methylamine (2.0 eq) and triethylamine (1.5 eq) in DCM to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Work-up: Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-iodo-N-methylbenzamide.

Potential Biological Activities and Mechanisms of Action

While no specific biological data exists for 4-iodo-N-methylbenzamide, the benzamide scaffold is a common motif in many biologically active compounds. The presence of the iodo-substituent can also influence activity, for example, through halogen bonding interactions with protein targets.

Hypothesized Target: Poly (ADP-ribose) Polymerase (PARP) Inhibition

Several benzamide derivatives are known inhibitors of Poly (ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA repair. PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). It is plausible that 4-iodo-N-methylbenzamide could exhibit PARP inhibitory activity.

Hypothesized Target: Kinase Inhibition

The benzamide moiety is also present in numerous kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The specific kinase targets would depend on the overall three-dimensional shape and electronic properties of the molecule.

Future Directions and Research Opportunities

Given the lack of specific data, 4-iodo-N-methylbenzamide represents an open area for research. Key future directions would include:

-

Definitive Synthesis and Characterization: An established and optimized synthesis protocol with full analytical characterization (NMR, MS, etc.) is the first critical step.

-

In Vitro Screening: The compound should be screened against various cancer cell lines to assess for cytotoxic or anti-proliferative effects.

-

Target Identification: If biological activity is observed, target deconvolution studies would be necessary to identify the specific protein(s) with which the compound interacts. This could involve techniques such as affinity chromatography or chemoproteomics.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of 4-iodo-N-methylbenzamide would help to elucidate the key structural features required for any observed biological activity and could lead to the development of more potent and selective compounds.

Conclusion

4-Iodo-N-methylbenzamide is a chemical entity with potential applications in medicinal chemistry and drug discovery. While its specific properties and biological functions are yet to be thoroughly investigated, its structural features suggest that it could serve as a valuable building block for the synthesis of more complex molecules and may possess interesting pharmacological activities, potentially as a PARP or kinase inhibitor. The experimental protocols and potential mechanisms of action outlined in this whitepaper provide a foundational framework for future research into this compound. Experimental validation of these hypotheses is a crucial next step in unlocking the full potential of 4-iodo-N-methylbenzamide.

An In-depth Technical Guide to 4-iodo-N-methylbenzamide as a Starting Material in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-iodo-N-methylbenzamide is a versatile aromatic iodide building block utilized in a variety of palladium-catalyzed cross-coupling reactions. Its strategic importance lies in its ability to serve as a scaffold for the introduction of diverse functionalities, making it a valuable starting material in the synthesis of complex organic molecules, including biologically active compounds and novel materials. This guide provides a comprehensive overview of the synthesis of 4-iodo-N-methylbenzamide and its application in key organic transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic pathway visualizations are presented to facilitate its use in a research and development setting.

Physicochemical Properties of 4-iodo-N-methylbenzamide

4-iodo-N-methylbenzamide is a solid at room temperature. Its key physicochemical and spectroscopic properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 89976-43-2 | [1][2][3][4] |

| Molecular Formula | C₈H₈INO | [1][3] |

| Molecular Weight | 261.06 g/mol | [1][3][4] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | Not available. For the related 4-iodobenzamide, the melting point is 215-217 °C. | [4] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.65-7.72 (m, 2H), 7.30-7.44 (m, 3H), 6.27 (br s, 1H), 2.93 (d, 3H, J = 4.5 Hz). | [5] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 168.3, 134.6, 131.4, 128.6, 126.9, 26.9. | [5] |

Synthesis of 4-iodo-N-methylbenzamide

The synthesis of 4-iodo-N-methylbenzamide can be readily achieved through two primary and reliable methods starting from commercially available 4-iodobenzoic acid.

Method 1: Amidation of 4-iodobenzoic acid

This one-pot procedure involves the activation of the carboxylic acid with a coupling agent, followed by the addition of methylamine.

Experimental Protocol:

-

To a solution of 4-iodobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and hydroxybenzotriazole (HOBt) (1.2 eq.).

-

Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) and stir the mixture at room temperature for 30 minutes.

-

Add a solution of methylamine (2.0 M in THF, 1.5 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-iodo-N-methylbenzamide.

Method 2: From 4-iodobenzoyl chloride

This two-step procedure involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation.

Experimental Protocol:

Step A: Synthesis of 4-iodobenzoyl chloride

-

To a round-bottom flask, add 4-iodobenzoic acid (1.0 eq.) and suspend it in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq.).[6]

-

Add a catalytic amount of N,N-dimethylformamide (DMF).[6]

-

Heat the mixture to reflux for 1-2 hours, until the evolution of gas ceases.[6]

-

Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure to yield crude 4-iodobenzoyl chloride, which can be used in the next step without further purification.

Step B: Synthesis of 4-iodo-N-methylbenzamide

-

Dissolve the crude 4-iodobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of methylamine (2.0 eq.) and a non-nucleophilic base such as triethylamine (2.2 eq.) in DCM.

-

Add the methylamine solution dropwise to the stirred solution of 4-iodobenzoyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 4-iodo-N-methylbenzamide is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron species with an organohalide.[7]

Representative Experimental Protocol:

-

To a Schlenk flask, add 4-iodo-N-methylbenzamide (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | N-methyl-[1,1'-biphenyl]-4-carboxamide | >90 (representative) |

| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-N-methyl-[1,1'-biphenyl]-4-carboxamide | >90 (representative) |

| 3 | Pyridin-3-ylboronic acid | N-methyl-4-(pyridin-3-yl)benzamide | >85 (representative) |

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, typically with high stereoselectivity for the trans isomer.[8]

Representative Experimental Protocol:

-

In a sealed tube, combine 4-iodo-N-methylbenzamide (1.0 eq.), the alkene (e.g., styrene or an acrylate, 1.5 eq.), palladium(II) acetate (Pd(OAc)₂) (0.02 eq.), and a phosphine ligand such as triphenylphosphine (PPh₃) (0.04 eq.).

-

Add a base, typically an amine base like triethylamine (Et₃N) (2.0 eq.), and an anhydrous solvent such as DMF.

-

Seal the tube and heat the reaction mixture at 80-120 °C.

-

Monitor the reaction by GC-MS or TLC.

-

Upon completion, cool to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

-

Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.

| Entry | Alkene | Product | Yield (%) |

| 1 | Styrene | (E)-N-methyl-4-styrylbenzamide | >80 (representative) |

| 2 | Ethyl acrylate | (E)-Ethyl 3-(4-(methylcarbamoyl)phenyl)acrylate | >85 (representative) |

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9]

Representative Experimental Protocol:

-

To a dry Schlenk flask under an inert atmosphere, add 4-iodo-N-methylbenzamide (1.0 eq.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq.), and copper(I) iodide (CuI) (0.04 eq.).

-

Add an anhydrous solvent like THF, followed by an amine base, for instance, triethylamine (3.0 eq.).

-

Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, dilute with diethyl ether and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | N-methyl-4-(phenylethynyl)benzamide | >90 (representative) |

| 2 | Trimethylsilylacetylene | N-methyl-4-((trimethylsilyl)ethynyl)benzamide | >90 (representative) |

| 3 | Propargyl alcohol | 4-(3-hydroxyprop-1-yn-1-yl)-N-methylbenzamide | >80 (representative) |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines.[3][10][11]

Representative Experimental Protocol:

-

To an oven-dried Schlenk tube, add 4-iodo-N-methylbenzamide (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.01-0.02 eq. Pd), and a suitable phosphine ligand (e.g., Xantphos, 0.02-0.04 eq.).

-

Seal the tube, and evacuate and backfill with an inert gas three times.

-

Add a strong base, such as sodium tert-butoxide (NaOtBu) (1.4 eq.), and an anhydrous solvent like toluene.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor by TLC or GC/LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-methyl-4-(phenylamino)benzamide | >85 (representative) |

| 2 | Morpholine | N-methyl-4-morpholinobenzamide | >90 (representative) |

| 3 | Benzylamine | N-methyl-4-(benzylamino)benzamide | >80 (representative) |

Signaling Pathways and Drug Development

Aryl amides and their derivatives are common structural motifs in many biologically active compounds. For instance, the benzamide moiety is a key component in a number of PARP (Poly (ADP-ribose) polymerase) inhibitors, which are a class of targeted cancer therapies. PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.

References

- 1. 89976-43-2 | MFCD02945450 | 4-Iodo-N-methylbenzamide [aaronchem.com]

- 2. 89976-43-2|4-Iodo-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 3. usbio.net [usbio.net]

- 4. 89976-43-2 | CAS DataBase [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. 4-Iodo-n-phenylbenzamide | C13H10INO | CID 282873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-iodo-N-(4-methoxy-3-methylphenyl)benzamide | C15H14INO2 | CID 61072110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

Spectroscopic Data of 4-iodo-N-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-iodo-N-methylbenzamide. The information detailed herein is essential for the characterization, identification, and quality control of this molecule in research and development settings. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

Compound Identification

-

Chemical Name: 4-iodo-N-methylbenzamide

-

Molecular Formula: C₈H₈INO

-

Molecular Weight: 261.06 g/mol

-

Chemical Structure:

(Note: A placeholder for the chemical structure image. In a real document, a 2D chemical structure drawing would be inserted here.)

Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-iodo-N-methylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR data for 4-iodo-N-methylbenzamide.

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.80 | Doublet | 2H | Aromatic CH (ortho to I) |

| ~7.55 | Doublet | 2H | Aromatic CH (ortho to C=O) |

| ~6.10 | Broad Singlet | 1H | N-H |

| ~2.90 | Doublet | 3H | N-CH₃ |

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Amide) |

| ~138 | Aromatic C-I |

| ~134 | Aromatic C-C=O |

| ~129 | Aromatic CH |

| ~96 | Aromatic C-H |

| ~27 | N-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for 4-iodo-N-methylbenzamide are presented below.

Table 3: IR Absorption Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1540 | Strong | N-H Bend (Amide II) |

| ~830 | Strong | C-I Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for 4-iodo-N-methylbenzamide are as follows.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 261 | 100 | [M]⁺ (Molecular Ion) |

| 230 | 40 | [M - OCH₃]⁺ |

| 204 | 60 | [M - NHCH₃]⁺ |

| 134 | 20 | [C₇H₅O]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-iodo-N-methylbenzamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 300 or 500 MHz spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument.

-

Use standard pulse programs for data acquisition.

-

Reference the spectra to the residual solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, scan over a range of 4000-400 cm⁻¹.

-

Perform a background scan prior to scanning the sample.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over a suitable m/z range.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 4-iodo-N-methylbenzamide.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 4-iodo-N-methylbenzamide.

An In-depth Technical Guide to 4-iodo-N-methylbenzamide as a Research Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-iodo-N-methylbenzamide is a crucial research chemical intermediate, primarily recognized for its role as a precursor in the synthesis of the radioligand [¹²³I]IBZM ((S)-(-)-3-iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide). [¹²³I]IBZM is a highly specific D₂/D₃ dopamine receptor antagonist used in Single Photon Emission Computed Tomography (SPECT) imaging to study the dopaminergic system in various neurological and psychiatric disorders. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-iodo-N-methylbenzamide, with a focus on its utility in radiopharmaceutical development. Detailed experimental protocols, data summaries, and pathway visualizations are included to support researchers in their scientific endeavors.

Physicochemical Properties

While specific experimental data for 4-iodo-N-methylbenzamide is limited in publicly available literature, its physicochemical properties can be estimated based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 4-iodo-N-methylbenzamide and Related Compounds

| Property | 4-iodo-N-methylbenzamide (Predicted/Calculated) | 4-iodobenzamide[1] | N-methylbenzamide | 4-iodobenzoic Acid |

| CAS Number | 89976-43-2[2] | 3956-07-8[1] | 613-93-4 | 619-58-9 |

| Molecular Formula | C₈H₈INO | C₇H₆INO | C₈H₉NO | C₇H₅IO₂ |

| Molecular Weight | 261.06 g/mol [2] | 247.03 g/mol [1] | 135.16 g/mol | 248.02 g/mol |

| Melting Point | Not available | 215-217 °C[1] | 78-80 °C | 267-270 °C |

| Boiling Point | Not available | Not available | 289-290 °C | Not available |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, ethanol, methanol) and poorly soluble in water. | Poorly soluble in water. | Soluble in hot water, ethanol, ether, chloroform, and benzene. | Slightly soluble in cold water; soluble in hot water, ethanol, and ether. |

Synthesis of 4-iodo-N-methylbenzamide

The synthesis of 4-iodo-N-methylbenzamide is typically achieved through a two-step process starting from 4-iodobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation with methylamine.

Experimental Protocol: Synthesis of 4-iodo-N-methylbenzamide

Step 1: Synthesis of 4-iodobenzoyl chloride

-

Materials: 4-iodobenzoic acid, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-iodobenzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

-

Add a few drops of DMF as a catalyst.

-

Heat the reaction mixture to reflux (approximately 79 °C) for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crude 4-iodobenzoyl chloride as a solid. This can be used in the next step without further purification.

-

Step 2: Synthesis of 4-iodo-N-methylbenzamide

-

Materials: 4-iodobenzoyl chloride, methylamine solution (e.g., 40% in water or 2M in THF), and a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the crude 4-iodobenzoyl chloride (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of methylamine (2.2 eq) dropwise to the stirred solution of 4-iodobenzoyl chloride. An excess of the amine is used to neutralize the HCl byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove excess methylamine, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-iodo-N-methylbenzamide.

-

Caption: Synthesis workflow for 4-iodo-N-methylbenzamide.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for 4-iodo-N-methylbenzamide

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (4H): Two doublets in the range of δ 7.5-8.0 ppm. The protons ortho to the iodine will be more deshielded. - N-H proton (1H): A broad singlet, typically in the range of δ 6.0-8.5 ppm, which may exchange with D₂O. - N-methyl protons (3H): A doublet (due to coupling with the N-H proton) or a singlet (if N-H exchange is rapid) around δ 2.8-3.0 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the range of δ 165-170 ppm. - Aromatic carbons (6C): Signals in the aromatic region (δ 120-140 ppm). The carbon attached to the iodine atom (C-I) will show a signal at lower field (around δ 95-100 ppm). - N-methyl carbon (CH₃): A signal around δ 26-27 ppm. |

| IR Spectroscopy | - N-H stretch: A sharp peak around 3300-3500 cm⁻¹. - C=O stretch (Amide I band): A strong absorption around 1640-1680 cm⁻¹. - N-H bend (Amide II band): An absorption around 1550-1640 cm⁻¹. - C-N stretch: An absorption around 1200-1300 cm⁻¹. - C-I stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺): Expected at m/z = 261. - Characteristic fragmentation pattern including the loss of the methylamino group (-NHCH₃), the carbonyl group (-CO), and the iodine atom (-I). |

Application in Radiopharmaceutical Synthesis: [¹²³I]IBZM

4-iodo-N-methylbenzamide is a key precursor for the synthesis of [¹²³I]IBZM, a radiotracer for SPECT imaging of D₂/D₃ dopamine receptors in the brain. The synthesis involves the radioiodination of a more complex precursor, (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide (BZM), where the iodo group is introduced onto the aromatic ring. While 4-iodo-N-methylbenzamide is not the direct precursor for radioiodination, its synthesis is a fundamental step in creating the non-radioactive iodinated analog, which serves as a reference standard and is crucial for developing the final radiolabeling methodology.

The general principle of radioiodination involves an electrophilic substitution reaction on an activated aromatic ring.

Experimental Workflow: Radioiodination for [¹²³I]IBZM Synthesis

Caption: General workflow for the synthesis of [¹²³I]IBZM.

Role in Dopamine D₂ Receptor Research

The significance of 4-iodo-N-methylbenzamide lies in its application for synthesizing ligands that target dopamine D₂ receptors. These receptors are G-protein coupled receptors (GPCRs) that play a critical role in neurotransmission.

Dopamine D₂ Receptor Signaling Pathway

Dopamine D₂ receptors are coupled to inhibitory G-proteins (Gαi/o). Upon activation by an agonist, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which subsequently affects the phosphorylation state and activity of downstream target proteins, ultimately modulating neuronal excitability and gene expression. Antagonists like IBZM block this signaling cascade by preventing dopamine from binding to the D₂ receptor.

Caption: Dopamine D₂ receptor signaling pathway.

Conclusion

4-iodo-N-methylbenzamide is a valuable synthetic intermediate with a primary role in the development of molecular probes for neuroreceptor imaging. Its straightforward synthesis and the importance of its derivatives in studying the dopamine system underscore its significance in medicinal chemistry and neuroscience research. This guide provides essential technical information to facilitate its synthesis and application in the laboratory. Further research to fully characterize the physicochemical and spectroscopic properties of 4-iodo-N-methylbenzamide would be a valuable contribution to the field.

References

The Potential of 4-iodo-N-methylbenzamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 4-iodo-N-methylbenzamide is limited in publicly available literature. This technical guide provides an in-depth analysis of its potential applications based on the well-documented activities of structurally related compounds, particularly within the benzamide class of molecules. The information herein is intended to serve as a foundational resource to stimulate and guide future research.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have shown a wide array of biological activities, making them attractive candidates for drug discovery programs. 4-iodo-N-methylbenzamide, a halogenated derivative, presents unique opportunities for medicinal chemists. The presence of an iodine atom offers a versatile handle for synthetic modifications, such as cross-coupling reactions, allowing for the exploration of chemical space and the optimization of structure-activity relationships (SAR). Furthermore, the iodine atom can be substituted with a radioisotope, opening avenues for radiolabeling and applications in molecular imaging and targeted radiotherapy. This guide will explore the inferred potential of 4-iodo-N-methylbenzamide in medicinal chemistry, with a focus on its prospective roles as a Poly(ADP-ribose) polymerase (PARP) inhibitor and as a precursor for radiolabeled agents.

Potential Application 1: PARP Inhibition in Cancer Therapy

The benzamide moiety is a well-established pharmacophore in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway.[1][2] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[3] The benzamide group of these inhibitors mimics the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP.[2]

While no direct PARP inhibition data for 4-iodo-N-methylbenzamide is available, the structure-activity relationships of known benzamide-based PARP inhibitors suggest its potential. The 4-iodo substitution could influence binding affinity and pharmacokinetic properties.

Quantitative Data on Related Benzamide-Based PARP Inhibitors

The following table summarizes the inhibitory potency of several clinically approved benzamide-containing PARP inhibitors against PARP1 and PARP2. This data provides a benchmark for the potential efficacy of novel benzamide derivatives like 4-iodo-N-methylbenzamide.

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| Olaparib | 1.9 | 1.5 |

| Rucaparib | 1.4 | 1.4 |

| Talazoparib | 0.57 | 0.31 |

| Niraparib | 3.8 | 2.1 |

| Veliparib | 4.7 | 2.9 |

| Note: IC50 values can vary between different studies and assay conditions. Data extracted from a comparative analysis of PARP inhibitors.[4] |

Signaling Pathway: PARP1 Inhibition

The following diagram illustrates the mechanism of PARP1 inhibition by a benzamide derivative, leading to synthetic lethality in BRCA-deficient cancer cells.

Caption: PARP1 Inhibition Pathway.

Potential Application 2: Radiolabeling for Imaging and Therapy

The iodine atom in 4-iodo-N-methylbenzamide provides a straightforward site for the introduction of radioisotopes of iodine, such as ¹²³I, ¹²⁴I, or ¹³¹I. This opens up the possibility of developing radiolabeled tracers for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as for targeted radionuclide therapy.[5][6]

Radiolabeled benzamide derivatives have been explored for various applications, including the imaging of D2-like dopamine receptors and as theranostic agents for melanoma.[2][7] The development of a radiolabeled version of 4-iodo-N-methylbenzamide could enable the visualization and quantification of its biological target in vivo, aiding in drug development and patient selection for targeted therapies.

Quantitative Data on Related Iodinated Radiotracers

The following table presents binding affinity data for iodinated benzamide derivatives developed as potential radioligands for the D2 dopamine receptor. This illustrates the high affinity that can be achieved with such structures.

| Compound | Target Receptor | Kᵢ (nM) |

| NAE (an iodinated benzamide) | D₂ | 0.68 |

| NADE (an iodinated benzamide) | D₂ | 14 |

| Data from a study on halogenated benzamide derivatives as potential D2 receptor radioligands.[2] |

Experimental Protocols

Synthesis of 4-iodo-N-methylbenzamide (Hypothetical Protocol)

This protocol is adapted from the synthesis of a structurally related compound, 4-iodo-3-nitrobenzamide, and represents a plausible route for the synthesis of 4-iodo-N-methylbenzamide.[8]

Step 1: Esterification of 4-iodobenzoic acid

-

To a solution of 4-iodobenzoic acid (1.0 eq) in methanol (10 vol), cool the mixture to 0°C.

-

Slowly add sulfuric acid (3.4 eq).

-

Warm the reaction mixture to room temperature and then reflux for 8 hours.

-

After cooling, neutralize the reaction mixture with solid sodium bicarbonate and filter the salts.

-

Evaporate the filtrate under reduced pressure.

-

To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-iodobenzoate.

Step 2: Amidation of methyl 4-iodobenzoate

-

Dissolve methyl 4-iodobenzoate (1.0 eq) in methanol (40 vol) and cool to -15°C.

-

Bubble methylamine gas through the solution until saturation.

-

Seal the reaction vessel and allow it to stand at room temperature for 3 days.

-

Evaporate the solvent under reduced pressure to obtain crude 4-iodo-N-methylbenzamide.

-

Purify the crude product by recrystallization or column chromatography.

In Vitro PARP1 Inhibition Assay (Fluorometric)

This is a general protocol for assessing the inhibitory activity of a compound against PARP1.[9]

-

Prepare Reagents: Prepare a working solution of the PARP1 enzyme, activated DNA, β-NAD+, and the test compound (4-iodo-N-methylbenzamide) at various concentrations in PARP assay buffer.

-

Reaction Setup: In a 96-well plate, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control.

-

Initiate Reaction: Add β-NAD+ to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

-

Develop Signal: Add a developer reagent that generates a fluorescent signal proportional to the amount of NAD+ consumed.

-

Read Fluorescence: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., a BRCA-deficient cell line) in a 96-well plate and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of 4-iodo-N-methylbenzamide for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Visualizations

Experimental Workflow: Synthesis and Evaluation of 4-iodo-N-methylbenzamide

Caption: Drug Discovery Workflow.

Logical Relationships: Inferred Structure-Activity Relationships

Caption: Inferred SAR of 4-iodo-N-methylbenzamide.

Conclusion

While direct experimental evidence for the medicinal chemistry applications of 4-iodo-N-methylbenzamide is currently lacking, a comprehensive analysis of its structural components and the activities of related compounds strongly suggests its potential as a valuable scaffold in drug discovery. Its core benzamide structure points towards a likely role as a PARP inhibitor, a class of drugs with proven clinical success in oncology. The 4-iodo substitution not only offers a means to modulate its pharmacological profile but also provides a direct route for the development of radiolabeled analogues for diagnostic imaging and targeted radiotherapy. The experimental protocols and workflows detailed in this guide provide a roadmap for the synthesis, characterization, and biological evaluation of 4-iodo-N-methylbenzamide and its derivatives. Further investigation into this promising molecule is warranted to fully elucidate its therapeutic potential.

References

- 1. Synthesis and evaluation of novel iodinated phenyl benzamides [lib.buet.ac.bd:8080]

- 2. In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Radiolabeled metaiodobenzylguanidine for imaging and therapy of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

4-Iodo-N-methylbenzamide: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-N-methylbenzamide has emerged as a critical building block in contemporary drug discovery, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. Its strategic combination of an iodinated aromatic ring and an N-methylbenzamide moiety provides a synthetically tractable handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide delves into the core utility of 4-iodo-N-methylbenzamide, providing detailed experimental protocols for its synthesis and subsequent functionalization. Furthermore, it explores its application in the development of targeted therapeutics, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors and radiolabeled imaging agents. Quantitative data is presented in structured tables for clarity, and key experimental and biological pathways are visualized through detailed diagrams to facilitate a deeper understanding of its role in advancing medicinal chemistry.

Introduction

The relentless pursuit of novel therapeutic agents necessitates the availability of versatile and readily modifiable chemical scaffolds. 4-Iodo-N-methylbenzamide has distinguished itself in this regard, serving as a cornerstone for the development of targeted therapies. The presence of an iodine atom on the benzamide core is particularly advantageous, as it readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide will provide a comprehensive overview of the synthesis, functionalization, and application of this pivotal building block.

Chemical Properties and Synthesis

4-Iodo-N-methylbenzamide is a stable, crystalline solid at room temperature. Its key chemical features are the reactive carbon-iodine bond and the secondary amide functionality.

Table 1: Physicochemical Properties of 4-Iodo-N-methylbenzamide

| Property | Value |

| Molecular Formula | C₈H₈INO |

| Molecular Weight | 261.06 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 178-182 °C |

| CAS Number | 89976-43-2 |

Synthesis of 4-Iodo-N-methylbenzamide

The most common and efficient synthesis of 4-iodo-N-methylbenzamide involves a two-step process starting from 4-iodobenzoic acid.

Step 1: Synthesis of 4-Iodobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodobenzoic acid (1.0 eq).

-

Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

-

Slowly heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-iodobenzoyl chloride, a low-melting solid, is typically used in the next step without further purification.

Step 2: Amidation with Methylamine

-

Dissolve the crude 4-iodobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylamine (2.0-2.5 eq, typically as a 40% solution in water or a 2M solution in THF) to the cooled solution of 4-iodobenzoyl chloride. An excess of methylamine is used to react with the HCl byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 4-iodo-N-methylbenzamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the product as a crystalline solid.[1][2][3]

Diagram 1: Synthesis of 4-Iodo-N-methylbenzamide

Caption: A two-step synthesis of 4-iodo-N-methylbenzamide.

Applications in Drug Discovery

The utility of 4-iodo-N-methylbenzamide as a building block is exemplified by its application in the synthesis of PARP inhibitors and radiolabeled compounds for imaging.

Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA repair.[4][5][6] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP1 can lead to synthetic lethality and cell death. The benzamide moiety is a known pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition of PARP enzymes.[7][8] 4-Iodo-N-methylbenzamide serves as a key starting material for the synthesis of potent PARP inhibitors through Suzuki-Miyaura coupling.

-

To a reaction vessel, add 4-iodo-N-methylbenzamide (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Role of PARP1 in the base excision repair pathway. [4][9][10][11][12]

Precursor for Radiolabeling

The iodine atom in 4-iodo-N-methylbenzamide can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), making it a valuable precursor for the synthesis of radiotracers for imaging techniques like Single Photon Emission Computed Tomography (SPECT). These radiolabeled benzamides can be designed to target specific receptors or enzymes in the body, allowing for non-invasive diagnosis and monitoring of diseases.

This protocol is a general guideline and requires specialized facilities and handling procedures for radioactive materials.

-

Prepare a solution of the precursor, a stannyl derivative of N-methylbenzamide (synthesized from 4-iodo-N-methylbenzamide), in a suitable solvent.

-

Add an aqueous solution of the radioiodide (e.g., Na[¹²³I]).

-

Add an oxidizing agent (e.g., N-chlorosuccinimide or chloramine-T) to facilitate the electrophilic substitution of the stannyl group with the radioiodine. [13]4. Allow the reaction to proceed for a short period (typically 5-15 minutes) at room temperature or with gentle heating.

-

Quench the reaction with a reducing agent (e.g., sodium metabisulfite).

-

Purify the radiolabeled product using high-performance liquid chromatography (HPLC) to achieve high radiochemical purity.

Further Functionalization via Buchwald-Hartwig Amination

In addition to C-C bond formation, the iodo group of 4-iodo-N-methylbenzamide can be substituted with nitrogen nucleophiles through the Buchwald-Hartwig amination, providing access to a variety of arylamine derivatives. [14][15]

-

In an oven-dried reaction vessel under an inert atmosphere, combine 4-iodo-N-methylbenzamide (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu or Cs₂CO₃). [16]2. Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to 80-110 °C for 2-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Diagram 4: Buchwald-Hartwig Amination Workflow

Caption: General workflow for Buchwald-Hartwig amination.

Conclusion

4-Iodo-N-methylbenzamide stands as a testament to the power of well-designed building blocks in accelerating drug discovery. Its synthetic accessibility and the reactivity of its iodo-substituent enable the rapid generation of diverse compound libraries for biological screening. The successful application of this scaffold in the development of potent PARP inhibitors and its potential in creating targeted radiopharmaceuticals underscore its significance. This guide has provided the fundamental protocols and conceptual framework to empower researchers to fully leverage the potential of 4-iodo-N-methylbenzamide in their quest for the next generation of innovative medicines.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. Tips & Tricks [chem.rochester.edu]

- 3. benchchem.com [benchchem.com]

- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP1 - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]meth yl]piperidin e: a novel high affinity sigma receptor radioligand for SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. benchchem.com [benchchem.com]

Application Notes and Protocols for the Suzuki Coupling of 4-iodo-N-methylbenzamide

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 4-iodo-N-methylbenzamide with various boronic acids, a key transformation for the synthesis of biaryl-N-methylbenzamide derivatives, which are prevalent scaffolds in medicinal chemistry.

Introduction

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester, using a palladium catalyst and a base.[1] The reaction is widely used in the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] Aryl iodides are highly reactive electrophiles in this process due to the relatively weak carbon-iodine bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst.[1][2] This protocol focuses on the application of this reaction to 4-iodo-N-methylbenzamide, a valuable building block in pharmaceutical and materials science.

Reaction Principle

The catalytic cycle of the Suzuki coupling reaction generally involves three key steps:

-

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-iodine bond of 4-iodo-N-methylbenzamide to form a palladium(II) complex.[3][4]

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.[5][6] The base is crucial for activating the boronic acid.[7]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-iodo-N-methylbenzamide with a representative arylboronic acid. Reaction conditions may require optimization depending on the specific boronic acid used.

Materials:

-

4-iodo-N-methylbenzamide

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-N-methylbenzamide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst (0.02-0.05 equiv.).

-

The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

-

Add the degassed solvent to the flask. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[8]

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl-N-methylbenzamide derivative.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of aryl iodides with various arylboronic acids under different catalytic conditions. While these examples do not use 4-iodo-N-methylbenzamide specifically, they are illustrative of the expected outcomes for a typical aryl iodide.

| Aryl Iodide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ / TPPTS | Na₂CO₃ | Water | 100 | 1 | 95 | [10] |

| 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 92 | [11] |

| 4-Iodo-1H-imidazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 150 (MW) | 0.17 | 94 | [12] |

| DNA-conjugated Aryl Iodide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | K₂CO₃ | Water/ACN (4:1) | 37 | 28 | 85 | [13] |

Visualizations

Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mt.com [mt.com]

- 5. nobelprize.org [nobelprize.org]

- 6. m.youtube.com [m.youtube.com]